(R)-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine
Description
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(1R)-1-(5-chloro-2-methoxyphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C10H14ClNO2/c1-13-6-9(12)8-5-7(11)3-4-10(8)14-2/h3-5,9H,6,12H2,1-2H3/t9-/m0/s1 |
InChI Key |
AUVQNDNJIBZECW-VIFPVBQESA-N |
Isomeric SMILES |
COC[C@@H](C1=C(C=CC(=C1)Cl)OC)N |
Canonical SMILES |
COCC(C1=C(C=CC(=C1)Cl)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine typically involves the reaction of 5-chloro-2-methoxyphenyl derivatives with appropriate amine precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Asymmetric Reductive Amination
A plausible pathway involves:
-
Imine formation : Reaction of a ketone (e.g., 5-chloro-2-methoxyacetophenone) with an amine under acidic conditions.
-
Reductive amination : Hydrogenation using Ru catalysts to form the amine bond, with chiral ligands directing the (R)-configuration.
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Stereoselectivity : The hydroxy group on the pyridine-derived ligand may stabilize specific transition states, as observed in related systems .
Potential Side Reactions
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Carbonyl reduction : Competing hydrogenation of the ketone to form secondary alcohols, mitigated by optimized catalysts .
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Enantiomer reversal : Electron-withdrawing groups (e.g., trifluoroacetate) may invert selectivity, as seen in analogous systems .
Stereochemical Considerations
The (R)-configuration is critical for biological activity, as seen in related compounds like (R)-1-(2-methoxyphenyl)ethylamine, where enantiomeric excess (ee ≥98%) is achieved via chiral resolution .
Biological and Functional Relevance
While direct data for the target compound is limited, analogous amines (e.g., 2-acetamido-N-arylbenzamides) show:
-
Substituent effects : Chlorine and methoxy groups modulate biological activity, with 3-trifluoromethyl derivatives enhancing potency .
-
Hydrogen bonding : Amide groups participate in critical interactions (e.g., with Thr660 in RXFP1 receptors) .
| Substituent | Biological Impact |
|---|---|
| 5-chloro-2-methoxyphenyl | May enhance binding via electronic effects |
| 2-methoxyethyl chain | Likely improves solubility and membrane permeability |
Analytical Characterization
Scientific Research Applications
®-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Aromatic Substituents
(a) Chloro vs. Ethoxy Substitutions
- The ethoxy group may improve solubility due to its polarity .
(b) Halogen Positional Isomerism
- 4-(5-Chloro-2-Methoxyphenyl)-1H-Pyrazol-5-Amine : This compound retains the 5-chloro-2-methoxyphenyl moiety but replaces the ethanamine chain with a pyrazole ring. The pyrazole core introduces hydrogen-bonding capabilities, which may enhance target affinity compared to the linear amine chain in the target compound .
Core Structure Modifications
(a) Heterocyclic Replacements
- 1-(5-Ethylfuran-2-yl)-2-Methoxyethan-1-Amine (CAS 1270399-95-5): Substituting the phenyl ring with a furan heterocycle reduces aromaticity and increases oxygen’s electron-rich character. This modification likely decreases lipophilicity (logP = 1.2 vs. estimated 2.5 for the target compound) and alters metabolic pathways .
- 1-(Furan-2-yl)-2-Methoxyethan-1-Amine (CAS 186029-07-2): Similar to the above but lacks the ethyl group, further reducing steric bulk. Molecular weight (141.17 g/mol) is significantly lower than the target compound (estimated ~245 g/mol), impacting pharmacokinetic profiles .
(b) Trifluoromethoxy Derivatives
Physicochemical and Structural Data
Key Findings and Implications
Substituent Effects :
- Chlorine on the phenyl ring enhances electrophilicity, favoring interactions with hydrophobic binding pockets.
- Methoxy groups improve solubility relative to trifluoromethoxy but reduce metabolic stability.
Heterocyclic vs. Aromatic Cores : Furan-based analogs (e.g., ) exhibit lower molecular weights and altered solubility profiles, making them suitable for different delivery routes compared to phenyl derivatives.
Biological Activity
(R)-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine, a chiral amine compound, has garnered interest in medicinal chemistry due to its unique structural properties and biological activities. This article delves into its biological activity, including mechanisms of action, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H14ClNO2
- Molecular Weight : 215.67 g/mol
- IUPAC Name : (1R)-1-(5-chloro-2-methoxyphenyl)-2-methoxyethanamine
The compound features a chloro-substituted methoxyphenyl group and a methoxyethanamine moiety, which contribute to its reactivity and biological interactions. The presence of the chloro and methoxy groups enhances its affinity for biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Neuropharmacological Effects : Research indicates that this compound may influence neurotransmitter systems, particularly those related to mood regulation and cognitive function. It has been shown to modulate pathways involved in serotonin and dopamine signaling, which are crucial for mood disorders.
- Cancer Treatment Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interacting with specific enzymes involved in tumor growth. This interaction could lead to reduced cell viability in certain cancer types.
Receptor Binding Affinity
Studies have explored the binding affinity of this compound to various receptors:
These values indicate that the compound exhibits significant binding affinity towards serotonin and dopamine receptors, suggesting its potential as an antidepressant or antipsychotic agent.
Enzyme Interaction Studies
The compound has also been evaluated for its effects on enzyme activities related to cancer metabolism:
These results highlight the compound's potential as an anti-cancer agent through the modulation of key metabolic pathways.
Neuropharmacological Effects
In a study involving animal models, this compound demonstrated anxiolytic effects comparable to established anxiolytics like diazepam. The study measured anxiety levels using the elevated plus maze test, showing significant increases in open arm entries for treated animals compared to controls.
Cancer Cell Proliferation Inhibition
A recent in vitro study assessed the compound's effect on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound led to a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM . This suggests promising anti-cancer properties warranting further investigation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (R)-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine?
- Answer : The synthesis typically involves chiral resolution or asymmetric synthesis. A literature-based approach starts with (R)-phenylglycinol derivatives, as seen in the synthesis of structurally similar chiral amines. Key steps include nucleophilic substitution of a halogenated aromatic precursor (e.g., 5-chloro-2-methoxybenzaldehyde) with a chiral ethanolamine intermediate, followed by reductive amination or protection/deprotection strategies to preserve stereochemistry . Solvent selection (e.g., methanol or DMF) and catalysts (e.g., chiral auxiliaries) are critical for enantiomeric control .
Q. How can researchers ensure enantiomeric purity during purification?
- Answer : Chiral chromatography using cellulose-based columns (e.g., Chiralpak® AD-H) is effective for resolving enantiomers. Alternatively, diastereomeric salt formation with resolving agents like (R)-(-)-α-methoxyphenylacetic acid (as described for analogous compounds) can achieve >97% enantiomeric excess (ee) . Purity validation requires polarimetry and chiral HPLC coupled with circular dichroism (CD) spectroscopy .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer :
- 1H/13C NMR : Assign methoxy (δ ~3.3–3.5 ppm) and aromatic protons (δ ~6.8–7.2 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns.
- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and C-O-C ether bonds (~1250 cm⁻¹) .
Advanced Research Questions
Q. How do stereochemical variations (R vs. S configuration) impact biological activity in receptor-binding assays?
- Answer : The (R)-enantiomer’s spatial arrangement may enhance affinity for serotonin or adrenergic receptors due to optimized hydrogen bonding with chiral pockets. Comparative studies using radioligand binding assays (e.g., with 5-HT2A receptors) and molecular docking simulations can quantify enantioselective interactions . Data contradictions between in vitro and in vivo models may arise from metabolic stability differences, requiring pharmacokinetic profiling .
Q. What strategies mitigate hygroscopicity-induced degradation during storage?
- Answer : Store the compound under inert gas (argon) in desiccated environments. Lyophilization with cryoprotectants (e.g., trehalose) or formulation as a hydrochloride salt improves stability. Thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) studies can quantify hygroscopicity .
Q. How can researchers resolve conflicting LC-MS data for derivatives under oxidative conditions?
- Answer : Contradictions may arise from competing oxidation pathways (e.g., methoxy group vs. amine oxidation). Use kinetic studies with controlled oxidants (e.g., H2O2, KMnO4) and monitor intermediates via time-resolved LC-MS. Density functional theory (DFT) calculations predict reactive sites, guiding experimental validation .
Q. What computational tools predict the compound’s solubility and partition coefficient (logP)?
- Answer : Software like Schrödinger’s QikProp or ACD/Percepta uses fragment-based algorithms to estimate logP (~2.1–2.5) and aqueous solubility. Experimental validation via shake-flask method (octanol/water) ensures accuracy, particularly for halogenated aromatic amines .
Methodological Notes
- Stereochemical Analysis : X-ray crystallography of co-crystals with tartaric acid derivatives provides definitive stereochemical confirmation .
- Data Reproducibility : Document reaction parameters (temperature, solvent purity) rigorously, as trace water or oxygen can alter yields in amine syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
